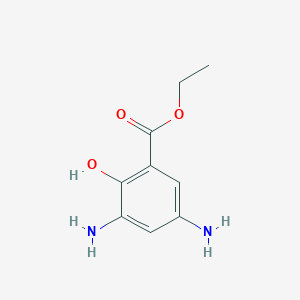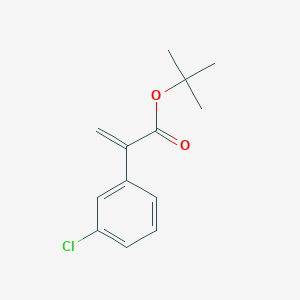![molecular formula C8H9N3 B13668581 N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like ethanol or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-one, while reduction may produce this compound derivatives with different substituents.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine compound with similar structural features but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: A derivative with a methyl group at a different position.
Uniqueness
N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
N-methyl-1H-pyrrolo[3,2-c]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-9-8-4-7-6(5-11-8)2-3-10-7/h2-5,10H,1H3,(H,9,11) |
InChIキー |
WRMWKHXOCMDCGB-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C2C=CNC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


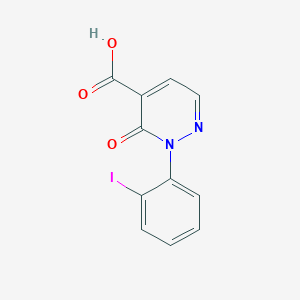
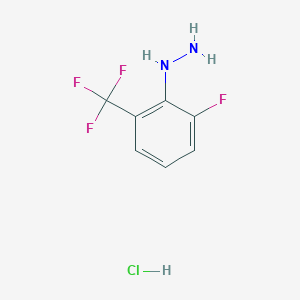
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
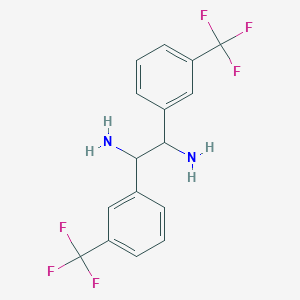
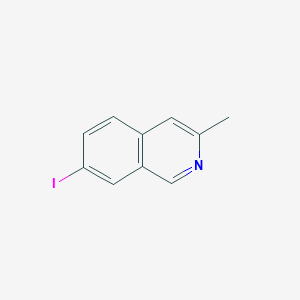

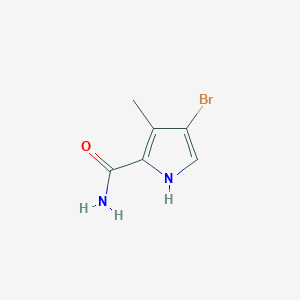

![2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668543.png)


